molecular formula C26H42N7O20P3S B1228055 3-Hydroxyglutaryl-coenzyme A CAS No. 35192-10-0

3-Hydroxyglutaryl-coenzyme A

Cat. No.: B1228055
CAS No.: 35192-10-0
M. Wt: 897.6 g/mol
InChI Key: IIYZSYKTQRIPRG-MJBWAWCGSA-N
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Description

3-Hydroxyglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and ketogenesis for energy production during fasting. Structurally, HMG-CoA consists of a 3-hydroxy-3-methylglutaryl moiety linked to coenzyme A via a thioester bond. This molecule serves as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and for HMG-CoA lyase in ketogenesis .

In the mevalonate pathway, HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, a precursor for sterols and non-sterol isoprenoids . In ketogenesis, mitochondrial HMG-CoA synthase condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA, which is subsequently cleaved by HMG-CoA lyase into acetoacetate and acetyl-CoA . Dysregulation of these pathways is linked to metabolic disorders, cardiovascular diseases, and neurodegenerative conditions .

Properties

CAS No.

35192-10-0

Molecular Formula

C26H42N7O20P3S

Molecular Weight

897.6 g/mol

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-26(2,21(40)24(41)29-4-3-15(35)28-5-6-57-17(38)8-13(34)7-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-20(52-54(42,43)44)19(39)25(51-14)33-12-32-18-22(27)30-11-31-23(18)33/h11-14,19-21,25,34,39-40H,3-10H2,1-2H3,(H,28,35)(H,29,41)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,19-,20-,21+,25-/m1/s1

InChI Key

IIYZSYKTQRIPRG-MJBWAWCGSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O

Synonyms

3-hydroxyglutaryl-CoA
3-hydroxyglutaryl-coenzyme A
coenzyme A, 3-hydroxyglutaryl-

Origin of Product

United States

Chemical Reactions Analysis

Reactions of HMG-CoA

  • Conversion to Mevalonate : HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol and isoprenoid biosynthesis . The reaction is:

     S HMG CoA+2NADPH+2H+ R mevalonate+2NADP++CoA SH\text{ S HMG CoA}+2\text{NADPH}+2\text{H}^+\rightarrow \text{ R mevalonate}+2\text{NADP}^++\text{CoA SH}

    This complex reaction proceeds in three stages, involving two reductive steps and the formation of mevaldyl-CoA and mevaldehyde intermediates . Statins, widely used cholesterol-lowering drugs, target HMG-CoA reductase .

  • Cleavage to Acetoacetate and Acetyl-CoA : In the ketogenesis pathway, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA .

    3 hydroxy 3 methylglutaryl CoAacetoacetate+acetyl CoA\text{3 hydroxy 3 methylglutaryl CoA}\rightarrow \text{acetoacetate}+\text{acetyl CoA}

HMG-CoA in Glutaric Aciduria Type I

In glutaric aciduria type I, 3-hydroxyglutaric acid is a diagnostic marker . It is formed through the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, catalyzed by 3-methylglutaconyl-CoA hydratase. Acyl-CoA dehydrogenases can convert glutaryl-CoA to glutaconyl-CoA .

Regulation and Inhibition

  • HMG-CoA Reductase Regulation : HMG-CoA reductase is highly regulated at transcriptional, translational, and post-translational levels due to its role in cholesterol homeostasis .

  • Inhibition by Coenzyme A : Coenzyme A has shown potential in reducing plasma triglyceride levels in individuals with dyslipidemia .

HMG-CoA Synthase Mechanism

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA . The mechanism involves the activation of the methyl group of an acetylated cysteine residue .

3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency

3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency (HMGCLD) is an autosomal recessive disorder affecting ketogenesis and leucine degradation .

Enzymes Utilizing HMG-CoA

Key enzymes interacting with HMG-CoA include:

EnzymeReaction Catalyzed
HMG-CoA SynthaseAcetyl-CoA + Acetoacetyl-CoA + H2O -> (S)-3-hydroxy-3-methylglutaryl-CoA + CoA
HMG-CoA ReductaseHMG-CoA -> Mevalonate (rate-limiting step in cholesterol synthesis)
HMG-CoA LyaseHMG-CoA -> Acetoacetate + Acetyl-CoA
3-Methylglutaconyl-CoA Hydratase (3-MGH)Hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA (in Glutaric Aciduria Type I)
Acyl-CoA DehydrogenasesConversion of glutaryl-CoA to glutaconyl-CoA (in Glutaric Aciduria Type I); Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD)

Comparison with Similar Compounds

Key Insights:

  • HMG-CoA is distinguished by its dual role in cholesterol synthesis and ketogenesis, unlike 3-methylglutaryl-CoA , which is specific to leucine degradation and linked to rare inborn errors .
  • 3-Hydroxyacyl-CoA derivatives vary in acyl chain length and participate in mitochondrial β-oxidation, contrasting with HMG-CoA’s cytosolic and mitochondrial roles .
  • Hydroxymethylglutaryl-CoA in plants shares structural homology with HMG-CoA but functions in specialized isoprenoid pathways .

Functional Comparison of Enzymes Involving HMG-CoA

Table 2: Enzymatic Roles and Regulatory Mechanisms

Enzyme Pathway Reaction Catalyzed Inhibitors/Regulators Structural Class
HMG-CoA Reductase Mevalonate Reduces HMG-CoA → mevalonate Statins (atorvastatin, simvastatin) Class I (animal), Class II (bacterial)
HMG-CoA Synthase Ketogenesis Condenses acetoacetyl-CoA + acetyl-CoA Succinyl-CoA (inactivates) Mitochondrial isoform
HMG-CoA Lyase Ketogenesis Cleaves HMG-CoA → acetoacetate + acetyl-CoA N/A Homodimeric structure
SCHAD β-oxidation Oxidizes 3-hydroxyacyl-CoA → 3-ketoacyl-CoA NADH/NAD+ ratio Short-chain specificity

Key Insights:

  • HMG-CoA Reductase exists in two evolutionary classes: Class I (eukaryotes) is membrane-bound and statin-sensitive, while Class II (bacteria) is cytosolic and statin-resistant .
  • HMG-CoA Synthase is regulated by succinylation, a post-translational modification absent in reductase or lyase .
  • SCHAD (Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase) operates in β-oxidation, unlike HMG-CoA lyase, which is exclusive to ketogenesis .

Clinical and Pharmacological Implications

Therapeutic Targeting of HMG-CoA Reductase

Statins (e.g., atorvastatin, simvastatin) inhibit HMG-CoA reductase, reducing cholesterol synthesis and prenylation of signaling proteins like Rho GTPases. This dual mechanism underlies their cardioprotective effects and ability to induce apoptosis in vascular smooth muscle cells . Notably, lipophilic statins (atorvastatin) show stronger pro-apoptotic effects than hydrophilic ones (pravastatin) due to enhanced cellular uptake .

Metabolic Disorders

  • HMG-CoA Lyase Deficiency: Causes metabolic acidosis, hypoglycemia, and excretion of 3-methylglutarylcarnitine, a diagnostic biomarker .
  • Mitochondrial HMG-CoA Synthase Deficiency : Manifests as hypoketotic hypoglycemia during fasting, highlighting its role in ketogenesis .

Q & A

Q. How can researchers optimize in vitro assays to study HMG-CoA reductase kinetics?

  • Methodological Answer : Use purified recombinant human HMGR and vary NADPH concentrations to calculate Kₘ and Vₘₐₓ. Inhibit feedback regulation by pre-incubating with sterols. Validate with radiolabeled [¹⁴C]-HMG-CoA and TLC separation of products .

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